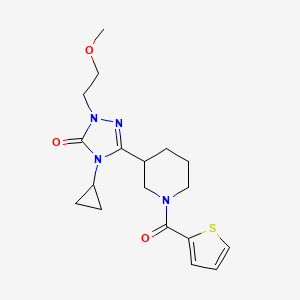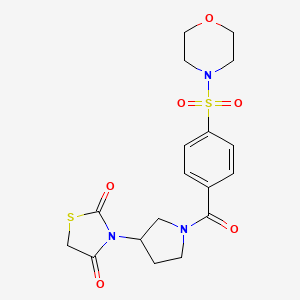![molecular formula C20H15N3OS B2418502 N-(3-(imidazo[2,1-b]thiazol-6-yl)phényl)cinnamamide CAS No. 1212796-57-0](/img/structure/B2418502.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phényl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide features an imidazo[2,1-b]thiazole core linked to a cinnamamide moiety, which contributes to its unique chemical and biological properties.
Applications De Recherche Scientifique
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of cancer cells . Additionally, it exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics . In the industrial sector, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
Target of Action
N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide, also known as (E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential anticancer properties Similar compounds have been found to target the nad-dependent deacetylase sirtuin-1 (sirt1), a protein involved in cellular regulation .
Mode of Action
For instance, SIRT1 activators bind to the enzyme-peptide substrate complex at an allosteric site, lowering the Michaelis constant for acetylated substrates .
Biochemical Pathways
The compound may affect various biochemical pathways, particularly those related to cell growth and proliferation. Imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines
Result of Action
The compound has been found to exhibit promising inhibitory activity against various cancer cell lines . For instance, it has shown significant effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These results suggest that the compound may have potential as an anticancer agent.
Analyse Biochimique
Biochemical Properties
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide and these enzymes is primarily through binding to the active site, thereby preventing substrate access and subsequent enzyme activity .
Cellular Effects
The effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Additionally, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can induce apoptosis in certain cell lines, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism . The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity .
Transport and Distribution
Within cells and tissues, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a thiazole derivative with an imidazole precursor under reflux conditions in a suitable solvent such as 1,4-dioxane . The reaction conditions often require the use of catalysts and specific reagents to facilitate the formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole core.
Comparaison Avec Des Composés Similaires
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues . These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their biological activities and properties. For example, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown potent antimycobacterial activity, whereas N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide is more focused on anticancer and antimicrobial applications . The uniqueness of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide lies in its specific combination of the imidazo[2,1-b]thiazole core with the cinnamamide moiety, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h1-14H,(H,21,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKMSKTZYDFUSY-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)


![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)


![2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2418433.png)



![3-[1-(1H-indole-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2418439.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)
